(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Overview
Description
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is a hypervalent iodine compound known for its utility in organic synthesis, particularly in metal-free arylation reactions. This compound is characterized by its unique structure, which includes a 5-fluoro-2-nitrophenyl group and a 2,4,6-trimethoxyphenyl group bonded to an iodine atom, with p-toluenesulfonate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate typically involves the reaction of 5-fluoro-2-nitroiodobenzene with 2,4,6-trimethoxyphenylboronic acid in the presence of a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the hypervalent iodine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. The final product is typically purified by recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.
Reduction: Reduction reactions can convert the hypervalent iodine to a lower oxidation state.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other heteroatom nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield arylated nucleophiles, while oxidation reactions may produce higher oxidation state iodine compounds.
Scientific Research Applications
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for metal-free arylation of heteroatom nucleophiles, facilitating the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through arylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials, where precise arylation is required.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate involves the transfer of the aryl group from the iodine center to a nucleophile. This process is facilitated by the hypervalent nature of the iodine, which stabilizes the transition state and lowers the activation energy. The molecular targets and pathways involved include the formation of a reactive intermediate, which then undergoes nucleophilic attack to form the final arylated product.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium chloride
- (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium bromide
- (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium acetate
Uniqueness
Compared to similar compounds, (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate offers unique advantages in terms of stability and reactivity. The p-toluenesulfonate counterion provides enhanced solubility and facilitates easier handling in various solvents. Additionally, the presence of the 5-fluoro-2-nitrophenyl group imparts specific electronic properties that can influence the reactivity and selectivity of the compound in arylation reactions.
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FINO5.C7H8O3S/c1-21-10-7-13(22-2)15(14(8-10)23-3)17-11-6-9(16)4-5-12(11)18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADOMGBBYLEKSI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=C(C=CC(=C2)F)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FINO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1868173-33-4 | |
Record name | (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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